molecular formula C28H19ClO4 B13130385 2-Chloro-1,8-bis(3-methylphenoxy)anthracene-9,10-dione CAS No. 61601-44-3

2-Chloro-1,8-bis(3-methylphenoxy)anthracene-9,10-dione

Cat. No.: B13130385
CAS No.: 61601-44-3
M. Wt: 454.9 g/mol
InChI Key: RMUGIGJPNHKLMK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,8-bis(m-tolyloxy)anthracene-9,10-dione typically involves the substitution of anthracene at the 9 and 10 positions. One common method is the Suzuki/Sonogashira cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in solvents like toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for anthracene derivatives often involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,8-bis(m-tolyloxy)anthracene-9,10-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of anthraquinones, while substitution reactions can yield a variety of functionalized anthracene derivatives .

Scientific Research Applications

2-Chloro-1,8-bis(m-tolyloxy)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of photophysical properties and their effects on biological systems.

    Medicine: Investigated for potential use in photodynamic therapy due to its ability to generate reactive oxygen species.

    Industry: Utilized in the production of OLEDs and other optoelectronic devices

Mechanism of Action

The mechanism of action of 2-Chloro-1,8-bis(m-tolyloxy)anthracene-9,10-dione involves its interaction with light. Upon absorption of photons, the compound can undergo electronic transitions that lead to the generation of excited states. These excited states can then participate in various photochemical reactions, such as energy transfer and electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1,8-bis(m-tolyloxy)anthracene-9,10-dione is unique due to the presence of chloro and m-tolyloxy groups, which can significantly alter its electronic and photophysical properties compared to other anthracene derivatives. This makes it particularly useful in applications requiring specific light absorption and emission characteristics .

Properties

CAS No.

61601-44-3

Molecular Formula

C28H19ClO4

Molecular Weight

454.9 g/mol

IUPAC Name

2-chloro-1,8-bis(3-methylphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C28H19ClO4/c1-16-6-3-8-18(14-16)32-23-11-5-10-20-24(23)27(31)25-21(26(20)30)12-13-22(29)28(25)33-19-9-4-7-17(2)15-19/h3-15H,1-2H3

InChI Key

RMUGIGJPNHKLMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC(=C4OC5=CC=CC(=C5)C)Cl

Origin of Product

United States

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